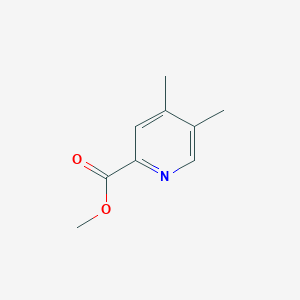

methyl 4,5-dimethylpyridine-2-carboxylate

CAS No.: 1140239-80-0

Cat. No.: VC6300181

Molecular Formula: C9H11NO2

Molecular Weight: 165.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1140239-80-0 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.192 |

| IUPAC Name | methyl 4,5-dimethylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3 |

| Standard InChI Key | RLCXHTWJBGECCI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C)C(=O)OC |

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

While experimental data for the exact compound are unavailable, analogous esters such as methyl 4,5-diamino-2-pyridinecarboxylate (CAS 850689-13-3) exhibit a density of 1.3±0.1 g/cm³ and a boiling point of 427.6±40.0°C . These values suggest that methyl 4,5-dimethylpyridine-2-carboxylate likely has similar physical properties, with potential deviations due to reduced polarity from the methyl groups.

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Density | ~1.3 g/cm³ |

| Boiling Point | ~425°C |

| LogP (Partition Coefficient) | ~1.4 (estimated from analog ) |

Synthesis and Manufacturing

Esterification of 4,5-Dimethylpyridine-2-Carboxylic Acid

The most straightforward synthesis involves esterifying 4,5-dimethylpyridine-2-carboxylic acid (CAS 802256-42-4) with methanol under acidic conditions :

This reaction typically employs sulfuric acid as a catalyst and proceeds via nucleophilic acyl substitution.

Biological and Pharmacological Relevance

Anticancer Applications

The carboxylic acid analog’s role in cell growth inhibition (e.g., in MDA-MB-453 breast cancer cells ) hints at potential anticancer applications for the ester derivative. Esterification often improves membrane permeability, enhancing bioavailability.

Industrial and Materials Science Applications

Coordination Chemistry

The carboxylate group in related compounds participates in metal coordination, forming complexes with catalytic or luminescent properties. For instance, methyl picolinates are precursors for ligands in transition-metal catalysts .

Polymer Science

Esters of pyridinecarboxylic acids are utilized in synthesizing conjugated polymers for organic electronics. The methyl groups in methyl 4,5-dimethylpyridine-2-carboxylate could modulate polymer solubility and bandgap properties.

Future Research Directions

-

Synthetic Optimization: Developing continuous flow protocols to improve yield and sustainability .

-

Biological Screening: Evaluating AMPK activation and cytotoxicity profiles in vitro.

-

Materials Characterization: Investigating coordination behavior with lanthanides or transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume